
1-(4-Acetylphenyl)pyrrolidin-2-one
Overview
Description
1-(4-Acetylphenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are five-membered lactams. These compounds are widely encountered in natural products and synthetic compounds due to their potent biological activities and diverse functional properties . The presence of the pyrrolidin-2-one moiety in various bioactive molecules makes it a versatile scaffold in medicinal chemistry .
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, which include 1-(4-acetylphenyl)pyrrolidin-2-one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including this compound, are known to contribute to the stereochemistry of the molecule and increase the three-dimensional (3d) coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Pyrrolidin-2-ones have been used in the synthesis of various alkaloids , which suggests that they may play a role in the biochemical pathways related to these compounds.
Result of Action
It’s known that pyrrolidin-2-one derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardio-tonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Action Environment
The broad application of suzuki–miyaura coupling, a process that uses organoboron reagents like this compound, arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents .
Biochemical Analysis
Biochemical Properties
1-(4-Acetylphenyl)pyrrolidin-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aldehyde oxidase, an enzyme involved in the metabolism of several endogenous and exogenous compounds . The interaction with aldehyde oxidase suggests that this compound may influence the metabolic pathways of other compounds processed by this enzyme. Additionally, its interaction with other proteins and enzymes involved in oxidative reactions highlights its potential role in modulating biochemical processes.
Cellular Effects
This compound exhibits notable effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have indicated that pyrrolidinone derivatives, including this compound, can modulate the activity of certain signaling pathways, leading to changes in gene expression . These changes can affect cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism suggests that it may alter the metabolic flux and energy production within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. For instance, the compound’s interaction with aldehyde oxidase results in the modulation of the enzyme’s activity, affecting the metabolism of substrates processed by this enzyme . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play crucial roles in determining its long-term effects on cellular function. Studies have shown that pyrrolidinone derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with distinct biological activities . These temporal changes can influence the compound’s efficacy and safety in experimental settings, highlighting the importance of monitoring its stability and degradation products.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has demonstrated that varying the dosage of pyrrolidinone derivatives can lead to different biological outcomes. For instance, at lower doses, the compound may exhibit beneficial effects such as anti-inflammatory or antioxidant activities . At higher doses, it may cause toxic or adverse effects, including alterations in cardiovascular function or metabolic disturbances. These dosage-dependent effects underscore the need for careful dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into various metabolites. For example, the compound is metabolized by aldehyde oxidase, leading to the formation of specific metabolites that can be further processed by other metabolic enzymes . These interactions can affect the overall metabolic flux and levels of metabolites within the cell, influencing cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cellular membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various subcellular compartments, where it exerts its effects . The distribution of the compound within tissues can also influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are essential for its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Acetylphenyl)pyrrolidin-2-one can be synthesized through various methods. One effective method involves the conversion of 1-acetyl-4-phenyl-2-pyrrolidone into 1-acetyl-4-phenyl-3-pyrrolin-2-one by bromination–dehydrobromination with N-bromosuccinimide, catalyzed by azo-bisisobutyronitrile or by UV irradiation . Another method includes the catalytic or electrochemical reduction of succinimide, the carbonylation of allylamine, the hydrogenation of succinonitrile under hydrolytic conditions, and the reaction of maleic or succinic anhydride in aqueous ammonia with Pd–Ru-catalysts .
Industrial Production Methods: Industrial production methods for pyrrolidin-2-ones typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Acetylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Common Reagents and Conditions: Common reagents used in these reactions include N-bromosuccinimide for bromination, azo-bisisobutyronitrile for catalysis, and various oxidizing agents for ipso-oxidation . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions include pyrrolidin-2-ones and their derivatives, which are valuable intermediates in the synthesis of drugs, dyes, pigments, and other fine chemicals .
Scientific Research Applications
The applications of 1-(4-Acetylphenyl)pyrrolidin-2-one are detailed below, based on available research.
Synthesis and Reactions
- Synthesis: this compound can be synthesized as a starting product in chemical reactions .
- Multicomponent Reactions: 4-acetyl-3-hydroxy-3-pyrroline-2-ones are synthesized via multicomponent reactions using aromatic aldehydes .
Medicinal Chemistry
- Anticonvulsant Activity: Thiazole analogues, when integrated with pyrrolidin-2-one, display anticonvulsant activity . For example, 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, shows significant activity .
- Anticancer Activity: Novel 4-acetophenone moiety-bearing functionalized imidazole derivatives have been synthesized and evaluated for anticancer activity against human breast carcinoma (MDA-MB-231), human prostate carcinoma (PPC-1), and human glioblastoma (U-87) . Compounds with phenyl and 4-chlorophenyl substituents reduced MDA-MB-231 cell viability up to 50% . Derivatives also showed an effect on prostate cancer cell PPC-1, diminishing their viability . The highest cytotoxicity was found towards human glioblastoma U-87 cells, where many tested compounds reduced 50% of their viability .
Additional Applications
- Industrial Applications: Pyrrolidinone finds use in various industrial applications, including্যালেঞ্জ
Comparison with Similar Compounds
1-(4-Acetylphenyl)pyrrolidin-2-one can be compared with other similar compounds such as pyrrolizines, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups, which influence their biological activities and chemical properties. The unique structure of this compound makes it a valuable scaffold for designing novel bioactive molecules with specific target selectivity .
Biological Activity
1-(4-Acetylphenyl)pyrrolidin-2-one, also known as 4-acetyl-2-pyrrolidinone, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidinone ring substituted with an acetylphenyl group. Its molecular formula is CHNO, and it has a molecular weight of 201.24 g/mol. The presence of the acetyl group contributes to its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions.
- Modulation of Receptor Activity : It may act on neurotransmitter receptors, influencing signaling pathways associated with mood regulation and neuroprotection.
- Antioxidant Properties : Preliminary studies suggest that it could exhibit antioxidant activity, reducing oxidative stress in cells.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds related to this compound. For instance, analogues containing similar structural motifs have demonstrated significant activity in seizure models. One study reported that a related compound displayed an effective dose (ED50) as low as 18.4 mg/kg in animal models, indicating strong anticonvulsant potential .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. The compound's ability to disrupt bacterial cell membranes has been noted, leading to increased interest in its application as a potential antibiotic agent.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and its analogues:
- Anticonvulsant Studies : A study involving thiazole-linked pyrrolidinones found that modifications to the pyrrolidine ring significantly enhanced anticonvulsant activity. The structural similarities with this compound suggest that similar modifications could yield potent derivatives .
- Antimicrobial Efficacy : In vitro assays demonstrated that this compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
- Neuroprotective Effects : Research has suggested that this compound may provide neuroprotective benefits through its antioxidant properties, which help mitigate neuronal damage from oxidative stress .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Notable Activity | ED50 (mg/kg) |
---|---|---|---|
This compound | Pyrrolidinone derivative | Anticonvulsant, Antimicrobial | TBD |
1-(4-Naphthalen-2-yl)thiazol-2-ylpyrrolidin-2-one | Thiazole derivative | Anticonvulsant | 18.4 |
5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine | Thiadiazole derivative | Antimicrobial | TBD |
Properties
IUPAC Name |
1-(4-acetylphenyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9(14)10-4-6-11(7-5-10)13-8-2-3-12(13)15/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUMIGIYINMLHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407193 | |
Record name | 1-(4-acetylphenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
682351-65-1 | |
Record name | 1-(4-acetylphenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-acetylphenyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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